![molecular formula C20H15N7O2S B13842164 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide CAS No. 1454653-92-9](/img/structure/B13842164.png)
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a triazolo-pyrazine ring system, and an amino group attached to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline and triazolo-pyrazine intermediates. These intermediates are then coupled through nucleophilic substitution reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where different nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer agent and for other therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and triazolo-pyrazine moieties are known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant activity against bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar compounds include other quinoline and triazolo-pyrazine derivatives. Compared to these compounds, 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is unique due to its combined structural features, which enhance its biological activity. Some similar compounds are:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: Exhibiting significant antibacterial activity.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities .
Properties
CAS No. |
1454653-92-9 |
|---|---|
Molecular Formula |
C20H15N7O2S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O2S/c21-30(28,29)16-6-3-5-15(9-16)24-20-25-19-12-22-11-18(27(19)26-20)14-8-13-4-1-2-7-17(13)23-10-14/h1-12H,(H,24,26)(H2,21,28,29) |
InChI Key |
SSWQLXQZIWRWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)NC5=CC(=CC=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


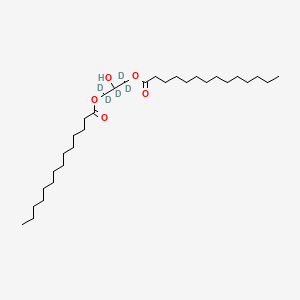

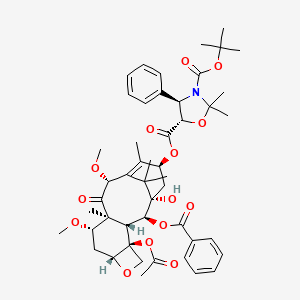
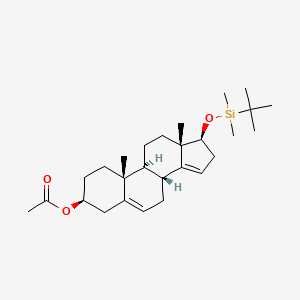





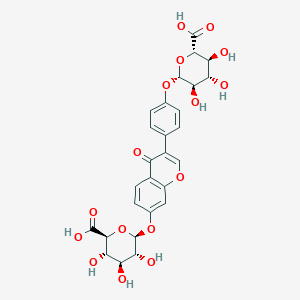


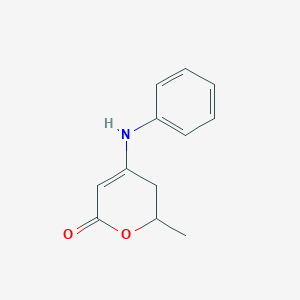
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
